Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate
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Overview
Description
Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate is a chemical compound with the molecular formula C14H25NO2 and a molecular weight of 239.36 g/mol . This compound is characterized by its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of an amino group and an ester functional group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate typically involves the reaction of a spirocyclic ketone with an amine, followed by esterification. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically require specific solvents and temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the ester group may produce alcohols .
Scientific Research Applications
Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(9-aminospiro[5.5]undecan-3-yl)acetate
- Methyl 2-(9-aminospiro[5.5]undecan-3-yl)propanoate
- Methyl 2-(9-aminospiro[5.5]undecan-3-yl)butanoate
Uniqueness
This compound is unique due to its specific spiro structure and the presence of both amino and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H25NO2 |
---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
methyl 2-(3-aminospiro[5.5]undecan-9-yl)acetate |
InChI |
InChI=1S/C14H25NO2/c1-17-13(16)10-11-2-6-14(7-3-11)8-4-12(15)5-9-14/h11-12H,2-10,15H2,1H3 |
InChI Key |
UZEOUOIEDONTCA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCC2(CC1)CCC(CC2)N |
Origin of Product |
United States |
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